N-Cyclohexylacetamide

Catalog No.
S1505333
CAS No.
1124-53-4
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexylacetamide

CAS Number

1124-53-4

Product Name

N-Cyclohexylacetamide

IUPAC Name

N-cyclohexylacetamide

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-7(10)9-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,9,10)

InChI Key

WRAGCBBWIYQMRF-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCCCC1

Canonical SMILES

CC(=O)NC1CCCCC1

The exact mass of the compound N-Cyclohexylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Cyclohexylacetamide is a fully saturated, secondary aliphatic amide featuring a bulky, lipophilic cyclohexyl ring bonded to an acetamide core. In industrial and laboratory settings, it serves as a critical intermediate, a lipophilic hydrogen-bonding model, and a stable structural motif in medicinal chemistry. Unlike simpler aliphatic amides that are highly hydrophilic or liquid at room temperature, N-cyclohexylacetamide is a stable, free-flowing solid with a positive LogP. This combination of a strong hydrogen-bond donor/acceptor pair with a substantial hydrophobic domain makes it highly valuable for organic-phase synthesis, lipophilic formulation development, and as an inert additive in reductive environments where aromatic analogs would degrade [1].

Substituting N-cyclohexylacetamide with N-methylacetamide (NMA) or acetanilide frequently leads to process failures in handling, solubility, and chemical stability. NMA is a low-melting solid (often a liquid at ambient laboratory temperatures) and is highly miscible with water, rendering it unsuitable for organic-phase extractions or lipophilic structural modeling. Conversely, while acetanilide is a stable solid, its aromatic ring makes it susceptible to hydrogenation and Birch-type reductions, leading to unwanted side products in catalytic environments. Furthermore, the specific steric bulk of the cyclohexyl group is critical in disrupting aggregation in peptide synthesis models; replacing it with a smaller methyl group or a planar phenyl ring fundamentally alters the compound's spatial profile, rendering generic substitution non-viable for precise material selection .

Thermal Stability and Handling: Solid-State Processability vs. N-Methylacetamide

N-Cyclohexylacetamide exhibits a melting point of approximately 104 °C, making it a stable, free-flowing solid at standard ambient temperatures. In direct contrast, N-methylacetamide (NMA) has a melting point of 28–30 °C, frequently existing as a supercooled liquid or requiring temperature-controlled environments to maintain a consistent physical state. This significant thermal difference ensures that N-cyclohexylacetamide can be precisely weighed, transferred, and stored using standard solid-handling equipment without the risk of melting or hygroscopic liquefaction during routine laboratory or industrial operations .

Evidence DimensionMelting Point / Physical State
Target Compound Data~104 °C (Stable Solid)
Comparator Or BaselineN-Methylacetamide (NMA): 28–30 °C (Low-melting solid / liquid)
Quantified Difference>70 °C higher melting point
ConditionsStandard ambient temperature and pressure (SATP)

Ensures reliable, temperature-independent solid handling and precise gravimetric dosing, eliminating the need for specialized storage required by low-melting amides.

Lipophilicity and Organic Phase Compatibility: LogP Differentiation

The incorporation of the fully saturated cyclohexyl ring fundamentally shifts the partition coefficient of the amide. N-Cyclohexylacetamide possesses an estimated LogP of 1.28, indicating a strong preference for lipophilic and organic environments. Conversely, N-methylacetamide is highly hydrophilic with a LogP of approximately -1.05. This quantitative shift of over 2.3 LogP units means that N-cyclohexylacetamide will preferentially partition into organic solvents during liquid-liquid extractions and is highly compatible with non-polar polymer matrices or lipid-based formulations, whereas NMA will remain sequestered in the aqueous phase[1].

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound Data1.28 (Lipophilic)
Comparator Or BaselineN-Methylacetamide: -1.05 (Hydrophilic)
Quantified Difference2.33 LogP unit shift towards lipophilicity
ConditionsStandard octanol/water partitioning models

Critical for selecting the correct amide for organic-phase synthesis, hydrophobic formulations, or extraction workflows where aqueous miscibility is detrimental.

Chemical Inertness in Reductive Environments: Superiority over Acetanilide

In catalytic reductive environments, the fully saturated nature of N-cyclohexylacetamide provides a distinct stability advantage over aromatic amides. Studies demonstrating Birch-type reductions of arenes using zero-valent iron and Pt/C catalysts show that acetanilide (N-phenylacetamide) is readily reduced to N-cyclohexylacetamide in high yields (94%). Because N-cyclohexylacetamide is the fully saturated end-product of this reduction pathway, it is entirely inert to these aggressive hydrogenation conditions. Therefore, when an amide solvent, additive, or structural motif is required in a reductive process, N-cyclohexylacetamide will survive intact, whereas acetanilide will undergo structural conversion [1].

Evidence DimensionStability under catalytic Birch-type reduction
Target Compound DataInert (fully saturated)
Comparator Or BaselineAcetanilide: Undergoes 94% conversion to N-cyclohexylacetamide
Quantified DifferenceComplete stability vs. near-quantitative degradation/conversion
Conditions100 °C, Pt/C (5 mol %), Fe0 (5 mol %), 2-PrOH/H2O solvent system

Allows the use of the amide motif in strong reductive environments without risk of substrate degradation or unwanted side-product formation.

Stable Amide Additive for Reductive Catalysis

Because N-cyclohexylacetamide is fully saturated and inert to conditions that readily reduce aromatic rings (such as Pt/C and Fe-catalyzed hydrogenations), it is the ideal choice when an amide-based solvent or additive is required in a reductive chemical process. Unlike acetanilide, which will be consumed by the reaction, N-cyclohexylacetamide remains stable, ensuring consistent solvent properties and preventing product contamination[1].

Lipophilic Capping Agent in Peptide Synthesis

The strong lipophilic profile (LogP ~1.28) and steric bulk of N-cyclohexylacetamide make it an excellent capping agent or structural model in peptide synthesis. When researchers need to increase the hydrophobicity of a peptide chain or disrupt aggregation through steric hindrance, the cyclohexyl group provides a distinct advantage over the highly hydrophilic and sterically small N-methylacetamide [2].

Solid-State Formulation and Advanced Materials

In the development of advanced polymer matrices, plasticizers, or low-molecular-weight gelators, the physical state of the additive is paramount. N-Cyclohexylacetamide's melting point of ~104 °C allows it to be processed as a stable solid, avoiding the handling complications, temperature sensitivity, and hygroscopicity associated with low-melting amides like N-methylacetamide .

XLogP3

1.1

Other CAS

1124-53-4

Wikipedia

Acetamide, N-cyclohexyl-

Dates

Last modified: 08-15-2023

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